Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Overview
Description
Tert-butyl 2-hydroxy-7-azaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C14H25NO3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Material: 7-azaspiro[4.5]decane-7-carboxylic acid
Reagent: Tert-butyl chloroformate
Base: Triethylamine or similar
Solvent: Dichloromethane or similar
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-oxo-7-azaspiro[4.5]decane-7-carboxylate.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of various substituted azaspiro compounds depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique spiro structure makes it useful in the design of novel materials with specific mechanical and chemical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its structural complexity.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique binding interactions, potentially leading to high specificity and potency. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate
- Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications. Its hydroxyl group provides a site for further functionalization, enhancing its utility in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h11,16H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBMNROEWAATPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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